3-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate
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Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The resulting tetrazole compound is then subjected to esterification with 4-methoxybenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the ester moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar chemical properties but lacking the ester moiety.
4-Methoxybenzoic Acid: Shares the methoxybenzoate structure but lacks the tetrazole ring.
5-Substituted Tetrazoles: Compounds with different substituents on the tetrazole ring, offering varied chemical and biological properties.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-methoxybenzoate is unique due to its combination of a tetrazole ring and a methoxybenzoate moiety. This dual functionality provides a versatile platform for further chemical modifications and applications in diverse fields.
Properties
Molecular Formula |
C15H12N4O3 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C15H12N4O3/c1-21-13-7-5-11(6-8-13)15(20)22-14-4-2-3-12(9-14)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
FXIASNUHVIRVQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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